molecular formula C6H6BBrO2 B033125 2-Bromophenylboronic acid CAS No. 244205-40-1

2-Bromophenylboronic acid

Cat. No.: B033125
CAS No.: 244205-40-1
M. Wt: 200.83 g/mol
InChI Key: PLVCYMZAEQRYHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenylboronic acid typically involves the following steps:

    Starting Material: 2-Bromoaniline is used as the starting material.

    Diazotization and Iodination: 2-Bromoaniline undergoes diazotization followed by iodination to form 1-Bromo-2-iodobenzene.

    Magnesium Iodide Exchange: The intermediate 1-Bromo-2-iodobenzene is then subjected to magnesium iodide exchange using isopropylmagnesium bromide to produce o-bromophenylmagnesium bromide.

    Substitution Reaction: The o-bromophenylmagnesium bromide undergoes a substitution reaction with trimethyl borate to form methyl o-bromophenylboronic acid.

    Hydrolysis: Finally, methyl o-bromophenylboronic acid is hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-Bromophenylboronic Acid
  • 4-Bromophenylboronic Acid
  • Phenylboronic Acid

Comparison: 2-Bromophenylboronic acid is unique due to its specific bromine substitution at the ortho position, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers (3-Bromophenylboronic acid and 4-Bromophenylboronic acid), it exhibits different reactivity patterns in Suzuki-Miyaura coupling and other reactions .

Properties

IUPAC Name

(2-bromophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BBrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVCYMZAEQRYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378346
Record name 2-Bromophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244205-40-1
Record name 2-Bromophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromophenyl)boronic acid
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